2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone
CAS No.: 34334-88-8
Cat. No.: VC14629151
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34334-88-8 |
|---|---|
| Molecular Formula | C19H16N2O2 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide |
| Standard InChI | InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+ |
| Standard InChI Key | RYDNMKPRFMVSEJ-DEDYPNTBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Introduction
Synthesis and Structural Elucidation
Synthetic Methodology
The ligand is synthesized through a condensation reaction between equimolar quantities of 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide in a refluxing ethanol medium . The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde carbonyl, forming a hydrazone linkage (–NH–N=CH–). The product is isolated as a crystalline solid after cooling and recrystallization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Structural Characterization
The ligand’s structure is confirmed through a combination of analytical and spectroscopic techniques:
FTIR Analysis
H-NMR Spectroscopy
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 72.94 | 72.88 |
| H | 5.19 | 5.12 |
| N | 8.97 | 8.89 |
Coordination Chemistry and Metal Complexes
Metal Chelation Behavior
The ligand coordinates with transition metals in varying stoichiometries:
Geometric Configurations
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Octahedral Geometry: Adopted by Cr(III), Mn(II), Co(II), and Ni(II) complexes .
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Square Planar Geometry: Exhibited by Cu(II) complex due to Jahn-Teller distortion .
Magnetic and Conductivity Data
| Complex | μ (BM) | Λ (S cm mol) |
|---|---|---|
| PANH-Cr | 3.82 | 12 |
| PANH-Mn | 5.92 | 98 |
| PANH-Co | 4.45 | 18 |
| PANH-Ni | 3.11 | 105 |
| PANH-Cu | 1.73 | 22 |
The Mn(II) and Ni(II) complexes exhibit 1:1 electrolytic behavior, while others are non-electrolytic .
Catalytic Applications
Phenoxazinone Synthase Activity
The ligand and its metal complexes catalyze the oxidation of o-aminophenol to 2-aminophenoxazin-3-one, a reaction mimicking phenoxazinone synthase .
Turnover Frequencies (TOF)
| Complex | TOF (h) |
|---|---|
| PANH-Mn | 169.89 |
| PANH-Co | 98.45 |
| PANH-Ni | 75.32 |
| PANH-Cu | 63.17 |
The Mn(II) complex outperforms others due to its high-spin d configuration, facilitating electron transfer .
Industrial Synthesis of Precursors
Production of 2-Hydroxy-1-naphthaldehyde
A patent by outlines the synthesis of aromatic hydroxy aldehydes using hexamethylene tetramine and glacial acetic acid. For example:
Example 6
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Reactants: 410 parts paraformaldehyde, 480 parts aqueous ammonia, 288 parts β-naphthol, 600 parts glacial acetic acid.
-
Conditions: 100°C for 1.5 hours.
Physicochemical Properties
Thermodynamic Stability
Thermogravimetric analysis (TGA) reveals decomposition temperatures:
Solubility Profile
| Solvent | Solubility (g/L) |
|---|---|
| Ethanol | 25.6 |
| DMSO | 48.9 |
| Water | <0.1 |
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